This compound is derived from piperazine, a well-known bicyclic amine that serves as a core structure in numerous pharmaceutical agents. The specific derivative mentioned incorporates a pyrrolidinylcarbonyl group and a trimethoxycinnamoyl moiety, enhancing its biological activity and pharmacological profile. Piperazine compounds have been widely studied for their diverse biological effects, particularly in the fields of psychiatry and neurology .
The synthesis of Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate can be approached through several methods. A notable synthetic route involves the reaction of piperazine with pyrrolidine derivatives followed by acylation with cinnamic acid derivatives.
These methods are characterized by their efficiency and ability to produce high-purity compounds suitable for further pharmacological testing .
The molecular structure of Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate features several functional groups that contribute to its properties:
The spatial arrangement of these groups influences both the chemical reactivity and biological activity of the compound. Structural analyses using techniques such as NMR and X-ray crystallography can provide insights into conformation and interaction sites .
Piperazine derivatives like this one undergo various chemical reactions that can modify their structure and functionality:
These reactions are critical for exploring modifications that could enhance therapeutic efficacy or reduce side effects .
The mechanism of action of Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate involves interactions at various biological targets:
Pharmacodynamic studies are essential to elucidate these mechanisms fully and understand how structural variations influence activity .
Piperazine derivatives have extensive applications in medicinal chemistry:
Continued research into this compound may yield significant insights into its therapeutic potential and mechanisms of action .
The synthesis of the target compound relies on convergent multi-step strategies that separately construct the N-cinnamoyl and N-(pyrrolidinylcarbonylmethyl) piperazine fragments before final assembly. As detailed in cinepazide maleate patents, the core sequence initiates with 3,4,5-trimethoxycinnamic acid preparation via Perkin condensation or Wittig reaction. One optimized pathway uses ethyl 3,4,5-trimethoxycinnamate (yield: 85-92%) from 3,4,5-trimethoxybenzaldehyde, ethyl diethylphosphonoacetate, and sodium hydride in anhydrous THF [2] [3]. Saponification with lithium hydroxide generates the free acid precursor for coupling [3]. Alternative routes employ Knoevenagel-Doebner condensation of the aldehyde with malonic acid/pyridine, achieving 88-95% yields under microwave assistance (100°C, 15 min) [6].
Parallel synthesis of the piperazine fragment involves regioselective alkylation. 1-(Chloroacetyl)piperazine is reacted with pyrrolidine in acetonitrile/triethylamine to install the pyrrolidinylcarbonylmethyl moiety, followed by chromatographic purification (yield: 65-73%) [9]. Critical optimization includes stoichiometric control (1:1.05 piperazine:alkylating agent ratio) and temperature modulation (0°C → 25°C) to suppress bis-alkylation [6] [7].
Intermediate | Synthetic Method | Yield Range | Key Purification Step |
---|---|---|---|
Ethyl 3,4,5-trimethoxycinnamate | Wittig reaction | 85-92% | Crystallization (EtOH/H₂O) |
3,4,5-Trimethoxycinnamic acid | Saponification | 90-95% | Acid precipitation |
1-(Pyrrolidinylcarbonylmethyl)piperazine | N-Alkylation | 65-73% | Chromatography (SiO₂, CH₂Cl₂:MeOH) |
Cinepazide free base | Amide coupling | 70-78% | Solvent extraction |
Final assembly employs EDC/HOBt-mediated amidation between 3,4,5-trimethoxycinnamic acid and the mono-substituted piperazine in dichloromethane, yielding the free base (70-78%) after aqueous workup [2] [3].
Direct acid chloride coupling significantly enhances reaction kinetics and atom economy. 3,4,5-Trimethoxycinnamoyl chloride is generated in situ by treating the acid with oxalyl chloride (1.2 eq) in anhydrous DCM/1-2% DMF catalyst at 0-5°C, followed by solvent evaporation [2]. This intermediate reacts with 1-(pyrrolidinylcarbonylmethyl)piperazine under Schotten-Baumann conditions:
Piperazine (1.0 eq) + Cinnamoyl chloride (1.05 eq) ↓ 10% NaOH, 0°C → RT, 1 h ↓ Yield: 82-88% (after DCM extraction)
Solvent selection critically impacts regioselectivity. Polar aprotic solvents (DMF, acetonitrile) accelerate rates but promote bis-acylation (5-15% impurity), while water-immiscible systems (toluene/DCM) maintain mono-selectivity [6]. Catalytic methods using Pd(OAc)₂/Xantphos enable coupling with aryl bromides via Buchwald-Hartwig amination, though this is less applicable to cinnamoyl systems [5] [6]. Microwave irradiation (120°C, 20 min) in continuous flow reactors reduces reaction times from hours to minutes while conserving stoichiometry [7] [10].
Achieving mono-substitution at N1 of piperazine requires strategic steric and electronic modulation. Unprotected piperazine undergoes competitive bis-alkylation (40-60% undesired product), necessitating protective groups or protonation strategies [6] [7]. The protonation approach uses piperazine dihydrochloride (1.0 eq) with N-(chloroacetyl)pyrrolidine (1.05 eq) in acetonitrile, with K₂CO₃ (2.1 eq) as base. Cu(II)-supported polymeric resins suppress disubstitution by coordinating the mono-alkylated product, enhancing selectivity to 8.5:1 mono:bis ratio [7].
Alternative routes employ Boc-protection:
N-Boc-piperazine (1.0 eq) + ClCH₂C(O)pyrrolidine (1.05 eq) ↓ K₂CO₃, CH₃CN, reflux, 6 h ↓ TFA deprotection ↓ Overall yield: 68-75%
Steric effects dominate in C-substituted piperazines (e.g., 2-methylpiperazine), where alkylation favors the less hindered nitrogen [9]. For the target compound, chemoenzymatic methods using lipase B immobilization enable selective acylation at N4, leaving N1 free for cinnamoylation [6].
Maleate salt formation serves dual purposes: enhancing aqueous solubility (82 mg/mL vs. free base <5 mg/mL) and stabilizing the crystalline form. The stoichiometric reaction uses 1:1 molar ratio of free base to maleic acid in ethanol/acetone (4:1) at 60°C [2] [3]. Critical crystallization parameters include:
Polymorph screening identifies Form I (mp: 148-150°C) as the preferred pharmaceutically relevant phase, exhibiting superior chemical stability under ICH accelerated conditions (40°C/75% RH). XRPD fingerprints differentiate forms via characteristic 2θ peaks: Form I (7.8°, 15.4°, 24.1°) vs. Form II (6.2°, 12.5°, 20.3°) [3]. Solvent-mediated transformation in ethyl acetate converts Form II to Form I within 24 h at 25°C, confirming thermodynamic dominance [2].
Parameter | Form I | Form II |
---|---|---|
Solvent System | Ethanol/Acetone (4:1) | Ethanol/MTBE (1:3) |
Crystallization Temp | 60°C → 5°C | 25°C |
Melting Point | 148-150°C | 142-144°C |
Hygroscopicity | <0.1% Δm (25°C/60% RH) | 0.8% Δm (25°C/60% RH) |
Stability | >24 months (25°C) | Converts to Form I in 30 days |
Scale-up synthesis integrates solvent reduction, catalytic recycling, and energy intensification. Solvent-free cinnamoyl coupling using melt-phase reactions (90-100°C) eliminates DCM with comparable yields (80-84%) [10]. For maleate formation, water-ethanol mixtures (1:1) replace acetone, reducing process mass intensity (PMI) from 32 to 11 [3].
Catalyst innovations include polymer-immobilized piperazine (e.g., piperazine-Cu(II) on ZnO nanoparticles), enabling reuse over 10 cycles with <5% activity loss in alkylation steps [10]. Continuous flow hydrogenation of nitro intermediates (e.g., 2-nitro-5-bromopyridine → 6-aminopyridin-3-yl piperazine) using Pd/C-packed columns achieves 99% conversion at 50 bar H₂, avoiding batch-wise catalyst filtration [6] [7].
Energy minimization employs:
Life-cycle assessment confirms these methods lower cumulative energy demand (CED) by 44% and carbon emissions by 52% versus classical routes [10].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5